Cas no 3034-34-2 (4-Cyanobenzamide)
4-Cyanobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Cyanobenzamide
- 4-Cyan-benzamid
- 4-Cyan-benzoesaeure-amid
- 4-cyano-benzamide
- 4-cyano-benzoic acid amide
- Benzamide,4-cyano
- Benzamide,p-cyano
- EINECS 221-223-1
- para-nitrilobenzamide
- p-Cyanobenzamide
- SCHEMBL322070
- InChI=1/C8H6N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H2,10,11)
- 3P9UG7V78S
- RS-1015
- FT-0618296
- Z33546655
- MFCD00017133
- FUKWTMJZHKZKFA-UHFFFAOYSA-N
- A5583
- CS-0206293
- DTXSID90184424
- C1594
- p-cyanobenzoic acid amide
- 4-09-00-03327 (Beilstein Handbook Reference)
- Q27257855
- AKOS000198372
- Benzamide, 4-cyano-
- EN300-26980
- NS00028900
- Benzamide, p-cyano-
- UNII-3P9UG7V78S
- FUKWTMJZHKZKFA-UHFFFAOYSA-
- p-cyano benzamide
- BRN 2043265
- 3034-34-2
- DB-031133
- A12402
-
- MDL: MFCD00017133
- Inchi: 1S/C8H6N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H2,10,11)
- InChI Key: FUKWTMJZHKZKFA-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C#N)=CC=1)N
Computed Properties
- Exact Mass: 146.04800
- Monoisotopic Mass: 146.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 66.9A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.2312 (rough estimate)
- Melting Point: 224.0 to 228.0 deg-C
- Boiling Point: 265.75°C (rough estimate)
- Flash Point: 165.6 ºC
- Refractive Index: 1.4900 (estimate)
- PSA: 66.88000
- LogP: 1.35748
- Solubility: Not available
4-Cyanobenzamide Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:3439
- Hazard Category Code: R21/22
- Safety Instruction: S26; S37/39
- RTECS:CV2484500
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
4-Cyanobenzamide Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Cyanobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 229100-1g |
4-Cyanobenzamide |
3034-34-2 | 97% | 1g |
£22.00 | 2022-02-28 | |
| Fluorochem | 229100-5g |
4-Cyanobenzamide |
3034-34-2 | 97% | 5g |
£73.00 | 2022-02-28 | |
| Fluorochem | 229100-25g |
4-Cyanobenzamide |
3034-34-2 | 97% | 25g |
£217.00 | 2022-02-28 | |
| Fluorochem | 229100-100g |
4-Cyanobenzamide |
3034-34-2 | 97% | 100g |
£610.00 | 2022-02-28 | |
| Alichem | A019143094-10g |
4-Cyanobenzamide |
3034-34-2 | 97% | 10g |
$206.70 | 2023-09-02 | |
| Alichem | A019143094-25g |
4-Cyanobenzamide |
3034-34-2 | 97% | 25g |
$445.20 | 2023-09-02 | |
| Apollo Scientific | OR310641-1g |
4-Cyanobenzamide |
3034-34-2 | 98% | 1g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR310641-5g |
4-Cyanobenzamide |
3034-34-2 | 98% | 5g |
£66.00 | 2025-02-19 | |
| Apollo Scientific | OR310641-25g |
4-Cyanobenzamide |
3034-34-2 | 98% | 25g |
£267.00 | 2025-02-19 | |
| TRC | C962313-100mg |
4-Cyanobenzamide |
3034-34-2 | 100mg |
$64.00 | 2023-05-18 |
4-Cyanobenzamide Suppliers
4-Cyanobenzamide Related Literature
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1. Copper(ii)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical couplingChengcai Xia,Kai Wang,Jun Xu,Zhenjiang Wei,Chao Shen,Guiyun Duan,Qing Zhu,Pengfei Zhang RSC Adv. 2016 6 37173
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Malavalli Madaiah,Maralekere K. Prashanth,Hosakere D. Revanasiddappa,Bantal Veeresh New J. Chem. 2016 40 9194
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Jingxian Yu,Ondrej Zvarec,David M. Huang,Mark A. Bissett,Denis B. Scanlon,Joe G. Shapter,Andrew D. Abell Chem. Commun. 2012 48 1132
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Rajamouli Boddula,Surya Prakash Singh J. Mater. Chem. C 2021 9 12462
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Jorge A. Gardu?o,Alma Arévalo,Marcos Flores-Alamo,Juventino J. García Catal. Sci. Technol. 2018 8 2606
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzamides
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzamides
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
Additional information on 4-Cyanobenzamide
Introduction to 4-Cyanobenzamide (CAS No. 3034-34-2)
4-Cyanobenzamide, with the chemical formula C₇H₅NO₂ and CAS number 3034-34-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic amide derivative has garnered attention due to its versatile applications in medicinal chemistry, agrochemicals, and material science. The presence of both a cyano group and an amide functionality makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of bioactive compounds.
The structural motif of 4-cyanobenzamide consists of a benzene ring substituted with a cyano group at the para position relative to an amide group. This arrangement imparts unique electronic and steric properties, making it a useful scaffold for designing molecules with specific biological activities. The cyano group (-CN) is known for its ability to participate in hydrogen bonding and metal coordination, while the amide group (-CONH₂) can act as a pharmacophore in drug design due to its interaction with biological targets such as enzymes and receptors.
In recent years, 4-cyanobenzamide has been extensively studied for its potential applications in drug discovery. Its derivatives have been explored as inhibitors of various enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. For instance, modifications of the benzamide core have led to the development of novel compounds that exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in nonsteroidal anti-inflammatory drug (NSAID) development.
One notable area of research involving 4-cyanobenzamide is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating 4-cyanobenzamide into kinase inhibitor molecules, researchers have been able to design compounds that selectively inhibit aberrant signaling pathways without affecting normal cellular processes. This has opened up new avenues for the development of targeted therapies.
The utility of 4-cyanobenzamide extends beyond pharmaceutical applications. In agrochemical research, derivatives of this compound have been investigated for their potential as herbicides and fungicides. The cyano group enhances the lipophilicity of the molecule, improving its absorption and translocation within plants, while the amide group contributes to its stability under environmental conditions. Such properties make 4-cyanobenzamide a promising candidate for developing next-generation crop protection agents.
Moreover, 4-cyanobenzamide has found applications in material science, particularly in the synthesis of functional materials such as liquid crystals and organic semiconductors. The rigid benzene ring and electron-withdrawing cyano group contribute to the molecular ordering required for these applications. Researchers have leveraged the structural flexibility of 4-cyanobenzamide to design molecules with tailored electronic properties, which are essential for advanced technological devices.
The synthesis of 4-cyanobenzamide typically involves the reaction of cyanobenzoic acid with ammonia or an amine derivative under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 4-cyanobenzamide more accessible for industrial applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the benzamide core, further expanding its utility.
In conclusion, 4-Cyanobenzamide (CAS No. 3034-34-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new applications for this compound, 4-Cyanobenzamide is poised to play an increasingly important role in innovation and discovery.
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